N-(3,4-difluorophenyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
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Overview
Description
N-(3,4-DIFLUOROPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of difluorophenyl and methanesulfonyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIFLUOROPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common approach involves the condensation of aromatic amines with specific aldehydes, followed by cyclization and sulfonylation reactions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis process. These methods ensure consistent quality and high efficiency, making the compound suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIFLUOROPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
N-(3,4-DIFLUOROPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-(3,4-DIFLUOROPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with signal transduction pathways, affecting cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazepine derivatives and difluorophenyl-containing molecules. Examples include:
- 1-(3,4-Difluorophenyl)-3-phenylurea
- 3,4-Difluorophenylboronic acid
Uniqueness
N-(3,4-DIFLUOROPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H16F2N2O4S |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C17H16F2N2O4S/c1-26(23,24)21-9-8-16(25-15-5-3-2-4-14(15)21)17(22)20-11-6-7-12(18)13(19)10-11/h2-7,10,16H,8-9H2,1H3,(H,20,22) |
InChI Key |
JSCXCAWGVHEGFK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
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